N-(3-(dimethylamino)propyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride
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Description
N-(3-(dimethylamino)propyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H23ClN4O2S and its molecular weight is 394.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
- A study by Hassan et al. (2019) detailed the synthesis of new isoxazole derivatives, including compounds similar to the one , and their evaluation for pharmacological potency against hepatic cancer and antimicrobial activities. These compounds demonstrated significant anti-hepatic cancer effects, comparable to the standard drug doxorubicin, and strong antimicrobial effects (Hassan, Rashdan, Nabil, & Elnagar, 2019).
Anticancer Activity
- Deady et al. (2003) explored the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, similar in structure to the compound . These derivatives showed potent cytotoxicity against various cancer cell lines, suggesting the potential for development as anticancer agents (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Anti-Inflammatory and Analgesic Agents
- Research by Abu‐Hashem et al. (2020) on novel heterocyclic compounds derived from visnaginone and khellinone, which share a similar structural motif with the compound of interest, showed that these compounds exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. The study highlights the compounds' potential as COX-2 selective inhibitors with promising pharmacological profiles (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Corrosion Inhibition
- Hu et al. (2016) investigated the corrosion inhibiting effects of benzothiazole derivatives against steel corrosion in an acidic solution. The study found that these derivatives, which are structurally related to the compound , provide high inhibition efficiencies, suggesting their potential application as corrosion inhibitors (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Dynamin GTPase Inhibition
- Gordon et al. (2013) conducted focused library development on dynamin GTPase inhibitors, identifying a key moiety similar to the one as critical for inhibition. This research provides insights into the design of inhibitors for clathrin-mediated endocytosis, a vital process in cellular trafficking (Gordon, Venn-Brown, Robertson, Young, Chau, Mariana, Whiting, Chircop, Robinson, & McCluskey, 2013).
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S.ClH/c1-12-6-7-14-16(10-12)25-18(19-14)22(9-5-8-21(3)4)17(23)15-11-13(2)24-20-15;/h6-7,10-11H,5,8-9H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWAWOWUSCPBCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=NOC(=C3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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